Reduced Pro-Inflammatory Biomarker Elevation vs. Tilorone in a Direct Head-to-Head In Vivo Comparison
In a direct comparative in vivo study in rats, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline (the target compound) was benchmarked against tilorone, a clinically used interferon inducer. Both compounds were administered via oral and intraperitoneal routes. Unlike tilorone, the morpholine derivative did NOT produce a substantial increase in circulating neutrophil counts or their phagocytic activity. MCP-1 (monocyte chemoattractant protein-1) and complement system responses were significantly lower compared with tilorone [1]. While tilorone elicited pronounced elevations across all measured pro-inflammatory parameters, the morpholine derivative achieved interferon-inducing antiviral immunity with an attenuated inflammatory footprint. The study concluded that the compound can 'strengthen innate antiviral resistance with minimized risks of potential autoimmunological adverse effects' [1].
| Evidence Dimension | In vivo pro-inflammatory biomarker response (neutrophil count elevation, MCP-1 level, complement activity) upon oral/intraperitoneal administration in rats |
|---|---|
| Target Compound Data | No substantial increase in circulating neutrophil counts or phagocytic activity; significantly lower MCP-1 and complement responses vs. tilorone |
| Comparator Or Baseline | Tilorone (clinically used interferon inducer): produced substantial elevation in neutrophil counts, phagocytic activity, MCP-1, and complement |
| Quantified Difference | Qualitatively significant: target compound attenuated all measured pro-inflammatory parameters relative to tilorone; exact fold-differences not numerically reported in the abstract |
| Conditions | In vivo rat model; oral and intraperitoneal administration; MCP-1 measured by flow cytometry; complement assessed by hemolysis microtest of sensitized erythrocytes |
Why This Matters
For procurement decisions in antiviral or immunomodulatory research programs, this compound offers a mechanistically differentiated safety profile—interferon induction with reduced inflammatory collateral damage—that is not achievable with tilorone or potentially with other indoloquinoxaline analogs lacking this specific side chain.
- [1] Antonovych, G.V., Zholobak, N.M., Shibinska, M.O., Spivak, M.Y. The effect of antiviral substance 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline upon biomarkers of inflammation. Biopolymers and Cell, 2015, 31(4), 264–271. View Source
